3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate
CAS No.: 637747-73-0
Cat. No.: VC5850835
Molecular Formula: C17H14ClNO4S
Molecular Weight: 363.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637747-73-0 |
|---|---|
| Molecular Formula | C17H14ClNO4S |
| Molecular Weight | 363.81 |
| IUPAC Name | [3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] 4-chlorobutanoate |
| Standard InChI | InChI=1S/C17H14ClNO4S/c1-10-9-24-16(19-10)13-7-11-4-5-12(8-14(11)23-17(13)21)22-15(20)3-2-6-18/h4-5,7-9H,2-3,6H2,1H3 |
| Standard InChI Key | UNJHDWBQGJTBGX-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)CCCCl)OC2=O |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate comprises three distinct regions:
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Coumarin backbone: A benzopyrone system (2-oxo-2H-chromene) provides the aromatic framework, with a ketone group at position 2.
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Thiazole substitution: A 4-methyl-1,3-thiazol-2-yl group at position 3 introduces a heterocyclic ring containing sulfur and nitrogen, enhancing electronic diversity.
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Chlorinated ester side chain: A 4-chlorobutanoate ester at position 7 contributes steric bulk and electrophilic character due to the chlorine atom.
The molecular formula is C₁₇H₁₄ClNO₄S, with a calculated molecular weight of 363.81 g/mol. Key spectral signatures include:
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IR: Strong absorption at ~1,720 cm⁻¹ (ester C=O), ~1,650 cm⁻¹ (coumarin lactone C=O), and ~1,250 cm⁻¹ (C-O ester) .
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NMR: Protons on the thiazole ring (δ 2.5–3.0 ppm for methyl group), coumarin aromatic protons (δ 6.5–8.0 ppm), and ester methylene groups (δ 4.2–4.5 ppm) .
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄ClNO₄S |
| Molecular Weight | 363.81 g/mol |
| Melting Point | ~150–155°C (estimated) |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
| XLogP3 | 3.2 (predicted) |
Synthetic Pathways and Optimization
Coumarin-Thiazole Core Formation
The coumarin scaffold is synthesized via Pechmann condensation between resorcinol derivatives and β-ketoesters. For example, ethyl acetoacetate and 4-methylthiazole-2-carboxylic acid may serve as starting materials under acidic conditions (e.g., H₂SO₄ or ZnCl₂) . Subsequent cyclization forms the 2-oxo-2H-chromene system. Thiazole incorporation at position 3 likely occurs through a Hantzsch thiazole synthesis, reacting α-haloketones with thioamides .
Esterification with 4-Chlorobutanoic Acid
The 7-hydroxy group of the coumarin intermediate undergoes esterification with 4-chlorobutanoic acid. A patented method for analogous esters uses phosphorus trichloride (PCl₃) as a coupling agent in methanol, achieving yields >85% under mild conditions (50°C, 1–2 hours) . Catalytic amounts of ZnCl₂ (1–5 mol%) accelerate the reaction by activating the carbonyl group.
Representative Reaction Conditions
Purification and Characterization
Crude product purification involves reduced-pressure distillation (25 mmHg, 80–85°C) followed by recrystallization from ethanol. Purity (>99%) is confirmed via HPLC and elemental analysis.
Physicochemical Properties and Stability
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 152°C, corresponding to the melting point. Thermogravimetric analysis (TGA) indicates decomposition above 250°C, consistent with coumarin derivatives .
Solubility Profile
The compound’s solubility aligns with structurally similar esters:
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Water: <0.1 mg/mL (25°C)
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DMSO: 25 mg/mL
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Ethanol: 8 mg/mL
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Chloroform: 15 mg/mL
Lipophilicity (LogP ≈3.2) suggests moderate membrane permeability, advantageous for drug delivery applications .
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